5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol
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Overview
Description
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an indole moiety, a triazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol typically involves multi-step reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazole ring and indole moiety can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.
Scientific Research Applications
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the triazole ring can inhibit certain enzymes. The thiol group may also play a role in redox reactions within cells, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety and have similar biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their antifungal and antimicrobial properties.
Thiol Compounds: Thiol-containing compounds like cysteine and glutathione are important in biological redox reactions
Uniqueness
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVPHGICTUFUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413987 |
Source
|
Record name | 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-20-1 |
Source
|
Record name | 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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